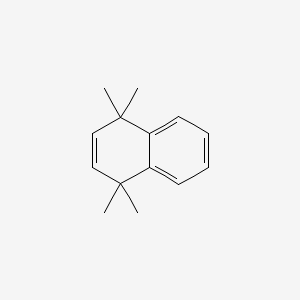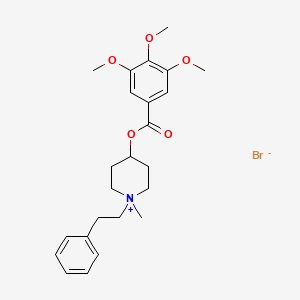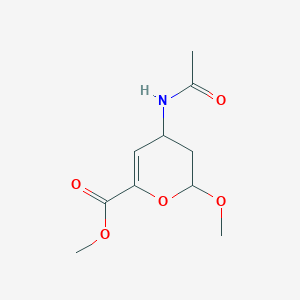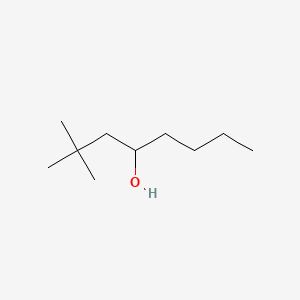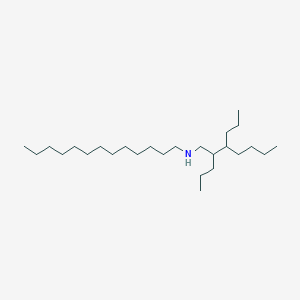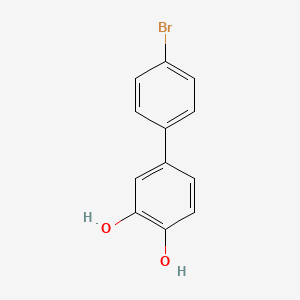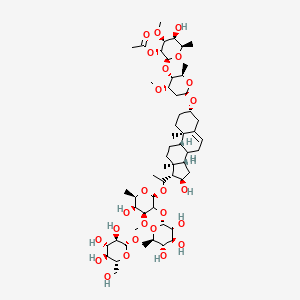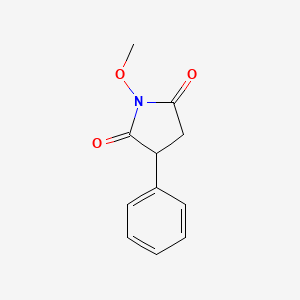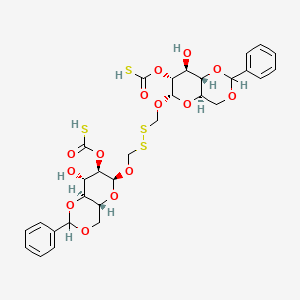phosphanium bromide CAS No. 72641-25-9](/img/structure/B14463267.png)
[2-(1,3-Dithian-2-yl)-1-phenylethyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide: is a complex organic compound that features a unique combination of functional groups It consists of a dithiane ring, a phenylethyl group, and a triphenylphosphanium moiety, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide typically involves the reaction of 2-(1,3-dithian-2-yl)-1-phenylethanol with triphenylphosphine bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The dithiane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium chloride or potassium iodide in polar solvents are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding halide-substituted compounds.
科学的研究の応用
Chemistry: In organic synthesis, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide is used as a reagent for introducing dithiane and phosphonium groups into molecules. It serves as a precursor for various functionalized compounds.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It may exhibit antimicrobial or anticancer properties, although specific studies are limited.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it versatile for different applications.
作用機序
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide involves its interaction with molecular targets through its functional groups. The dithiane ring can form covalent bonds with nucleophiles, while the triphenylphosphanium moiety can participate in ionic interactions. These interactions can disrupt biological pathways or catalyze chemical reactions, depending on the context.
類似化合物との比較
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium chloride
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium iodide
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium fluoride
Comparison: Compared to its analogs with different halides, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide may exhibit different reactivity and solubility properties. The bromide ion is a good leaving group, making the compound more reactive in substitution reactions. Its unique combination of functional groups also provides distinct chemical and biological properties, setting it apart from similar compounds.
特性
CAS番号 |
72641-25-9 |
|---|---|
分子式 |
C30H30BrPS2 |
分子量 |
565.6 g/mol |
IUPAC名 |
[2-(1,3-dithian-2-yl)-1-phenylethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H30PS2.BrH/c1-5-14-25(15-6-1)29(24-30-32-22-13-23-33-30)31(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21,29-30H,13,22-24H2;1H/q+1;/p-1 |
InChIキー |
QZOBZHFRDVVSRD-UHFFFAOYSA-M |
正規SMILES |
C1CSC(SC1)CC(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
